molecular formula C12H21N3O B14869393 5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine

5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine

Cat. No.: B14869393
M. Wt: 223.31 g/mol
InChI Key: RNXVPFAYCLDTGQ-UHFFFAOYSA-N
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Description

5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine is a complex organic compound that features a furan ring substituted with an aminoethyl group and a pyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the aminoethyl group through a series of substitution reactions. The pyrrolidinyl moiety can be attached via nucleophilic substitution or cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(pyrrolidin-1-yl)ethanone
  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

5-(2-amino-1-(pyrrolidin-1-yl)ethyl)-N,N-dimethylfuran-2-amine is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

5-(2-amino-1-pyrrolidin-1-ylethyl)-N,N-dimethylfuran-2-amine

InChI

InChI=1S/C12H21N3O/c1-14(2)12-6-5-11(16-12)10(9-13)15-7-3-4-8-15/h5-6,10H,3-4,7-9,13H2,1-2H3

InChI Key

RNXVPFAYCLDTGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(O1)C(CN)N2CCCC2

Origin of Product

United States

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